![molecular formula C14H13N5O3 B6533167 6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-32-2](/img/structure/B6533167.png)
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
科学的研究の応用
Anticancer Applications
This compound, being a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, may have potential anticancer properties . Anticancer activity is one of the diverse pharmacological activities of triazolothiadiazine derivatives .
Antimicrobial Applications
The compound may also have antimicrobial properties . Triazolothiadiazine derivatives have been reported to exhibit antimicrobial activity .
Analgesic and Anti-inflammatory Applications
The compound could potentially be used in the treatment of pain and inflammation . Triazolothiadiazine derivatives have been reported to have analgesic and anti-inflammatory properties .
Antioxidant Applications
The compound may have antioxidant properties . This is based on the reported antioxidant activity of triazolothiadiazine derivatives .
Antiviral Applications
The compound could potentially be used in antiviral treatments . Triazolothiadiazine derivatives have been reported to exhibit antiviral activity .
Enzyme Inhibition
The compound may act as an enzyme inhibitor . Triazolothiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Applications
The compound could potentially be used in the treatment of tuberculosis . Triazolothiadiazine derivatives have been reported to exhibit antitubercular activity .
Cardiovascular Disorders
The compound may have applications in the treatment of cardiovascular disorders . This is based on the reported use of 1,2,4-triazolo[1,5-a]pyridines in the treatment of cardiovascular disorders .
将来の方向性
Triazolopyrimidines, due to their wide range of biological activities, are of interest in the development of new therapeutic agents . Future research could focus on the synthesis, characterization, and biological evaluation of “6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” and related compounds.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase . The compound’s superior cytotoxic activities against certain cell lines suggest that it may induce apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The compound’s action results in significant inhibition of cell growth in certain cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
特性
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(8-15-13)7-11(20)9-3-5-10(22-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIBHZYXMRPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-methoxyphenyl)-2-oxoethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。